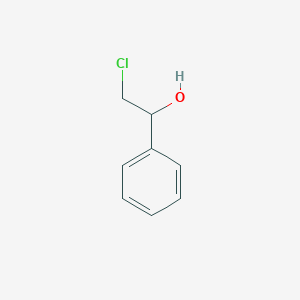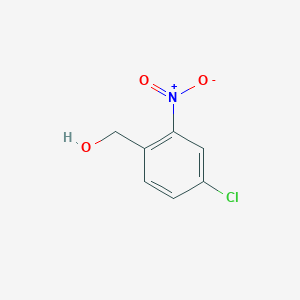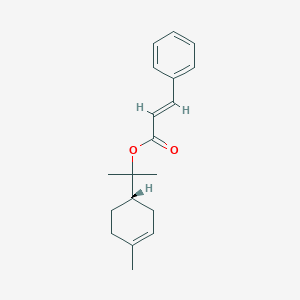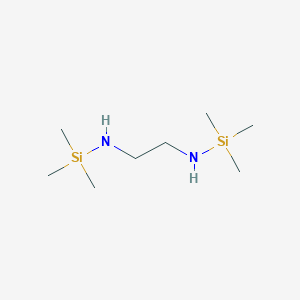
2-Chlor-1-phenylethanol
Übersicht
Beschreibung
2-Chloro-1-phenylethanol is an organic compound with the molecular formula C8H9ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is characterized by a phenyl group attached to a carbon atom that is also bonded to a hydroxyl group and a chlorine atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-phenylethanol has a wide range of applications in scientific research:
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Wirkmechanismus
Target of Action
It’s known that this compound belongs to the class of organic compounds known as alcohols, characterized by the presence of a hydroxyl functional group (oh) on an aliphatic carbon atom .
Mode of Action
It’s known that alcohols generally interact with their targets through the hydroxyl functional group, which can form hydrogen bonds with other molecules, altering their structure and function .
Biochemical Pathways
It’s known that alcohols can participate in various biochemical reactions, including nucleophilic substitution reactions . In these reactions, the hydroxyl group of the alcohol can act as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (15661 Da) and density (1185 g/mL at 25 °C) can influence its pharmacokinetic properties .
Result of Action
The compound’s interactions with other molecules through its hydroxyl functional group can potentially alter the structure and function of these molecules, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of 2-Chloro-1-phenylethanol can be influenced by various environmental factors. For instance, the compound’s optical activity, refractive index, and density can be affected by changes in temperature .
Biochemische Analyse
Biochemical Properties
2-Chloro-1-phenylethanol is involved in various biochemical reactions. It is produced by the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) . The enzymes it interacts with include ADH and halohydrin dehalogenase . These interactions are typically catalytic, with the enzyme facilitating the conversion of 2-Chloro-1-phenylethanol into other compounds.
Cellular Effects
It is known that the compound can influence cell function through its interactions with various enzymes and proteins . It may also impact cell signaling pathways, gene expression, and cellular metabolism, although specific details are currently lacking.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-phenylethanol involves its interactions with enzymes like ADH and halohydrin dehalogenase . It can bind to these enzymes, leading to enzyme inhibition or activation, and changes in gene expression. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound can be used in various chemical reactions, suggesting that it has a certain degree of stability .
Dosage Effects in Animal Models
It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy . Therefore, future studies could potentially explore the dosage effects of 2-Chloro-1-phenylethanol in these models.
Metabolic Pathways
2-Chloro-1-phenylethanol is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin and other phenolic metabolites . It is synthesized from L-phenylalanine, the first specific intermediate towards lignin biosynthesis .
Transport and Distribution
Given its chemical properties, it is likely that it can diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
Given its chemical properties, it is likely that it can localize to various compartments within the cell . Future studies could potentially explore the subcellular localization of 2-Chloro-1-phenylethanol and its effects on cellular activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of α-chloroacetophenone using an alcohol dehydrogenase enzyme. This method is followed by base-induced ring closure to produce enantiopure 2-chloro-1-phenylethanol . Another method involves the reduction of phenacyl chloride followed by amination of the resulting chloro alcohol .
Industrial Production Methods: In industrial settings, 2-chloro-1-phenylethanol is often produced through continuous preparation systems. These systems involve the sequential chlorination, ring-opening, and ring-closing reactions of starting materials under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloroacetophenone.
Reduction: It can be reduced to 2-chlorophenylethane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: 2-Chloroacetophenone.
Reduction: 2-Chlorophenylethane.
Substitution: Depending on the nucleophile, products can include 2-hydroxy-1-phenylethanol or 2-amino-1-phenylethanol.
Vergleich Mit ähnlichen Verbindungen
1-Phenylethanol: Similar structure but lacks the chlorine atom.
2-Chloro-1-phenylethane: Similar structure but lacks the hydroxyl group.
2-Hydroxy-1-phenylethanol: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness: 2-Chloro-1-phenylethanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Eigenschaften
IUPAC Name |
2-chloro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQSILTDPAWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937321 | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-30-2 | |
| Record name | α-(Chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M3294M16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














